Lansoprazole sulfide
Overview
Description
Lansoprazole sulfide is a chemical compound derived from lansoprazole, a well-known proton pump inhibitor used to reduce stomach acid production. This compound is an important intermediate in the synthesis of lansoprazole and other related compounds. It plays a crucial role in the pharmaceutical industry due to its involvement in the production of medications that treat conditions such as peptic ulcers, gastroesophageal reflux disease, and Zollinger-Ellison syndrome .
Mechanism of Action
Target of Action
Lansoprazole sulfide primarily targets the gastric H,K-ATPase pumps . These pumps are responsible for the final step in gastric acid production. By inhibiting these pumps, this compound effectively reduces gastric acid secretion .
Mode of Action
This compound acts by inhibiting the (H+, K+)-ATPase enzyme system , which is the final step in gastric acid production . This inhibition occurs in the gastric parietal cells, leading to a decrease in acid secretion .
Biochemical Pathways
This compound affects several biochemical pathways. It has been found to cause calcium overload in osteoblasts, leading to apoptosis . This effect is mediated by the IP3R and SOCE calcium signaling pathways . Additionally, this compound has been shown to up-regulate PPARγ, Nrf2, HO-1, cytoglobin, and PI3K/AKT pathways while down-regulating the NF-κB pathway .
Pharmacokinetics
This compound is rapidly absorbed and is approximately 97% bound in human plasma . The pharmacokinetics of lansoprazole appear to be linear over the range from 15 to 60mg . Lansoprazole is extensively metabolized into sulphone and 5-hydroxylated metabolites by the cytochrome P450 enzymes CYP3A4 and CYP2C18 . The mean plasma elimination half-life (t ½) is between 1.3 and 2.1 hours in healthy volunteers .
Result of Action
The primary result of this compound’s action is the reduction of gastric acid secretion. This makes it effective at promoting healing in ulcerative diseases, and treating gastroesophageal reflux disease (GERD) along with other pathologies caused by excessive acid secretion .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it has been found that powders and solids of this compound are presumed to be combustible . Moreover, the degradation of this compound in the aquatic environment has been reported .
Biochemical Analysis
Biochemical Properties
Lansoprazole sulfide, like its parent compound lansoprazole, is believed to interact with various enzymes and proteins. Lansoprazole is extensively metabolized into sulphone and 5-hydroxylated metabolites by the cytochrome P450 enzymes CYP3A4 and CYP2C18 . Two other metabolites have been identified in plasma: sulfide and hydroxylated sulphone
Cellular Effects
Lansoprazole, the parent compound, is known to have significant effects on various types of cells and cellular processes . It reduces gastric acid secretion by targeting gastric H,K-ATPase pumps, promoting healing in ulcerative diseases, and treating gastroesophageal reflux disease (GERD) along with other pathologies caused by excessive acid secretion
Molecular Mechanism
Lansoprazole, the parent compound, exerts its effects at the molecular level by irreversibly inhibiting the gastric H+/K+ ATPase, a proton pump expressed in gastric parietal cells . This inhibition reduces gastric acid secretion, promoting healing in ulcerative diseases and treating conditions caused by excessive acid secretion
Temporal Effects in Laboratory Settings
For lansoprazole, the cumulative effect of PPIs, reaching steady state inhibition of the acid secretion on once a day administration takes about 2-3 days . Increasing the dose has virtually no effect after the optimal dosage
Dosage Effects in Animal Models
For lansoprazole, it has been reported that it inhibits gastric acid secretion in dogs for at least 24 hours after a single oral dose (0.7 mg/kg)
Metabolic Pathways
Lansoprazole is extensively metabolised following oral administration into sulphone and 5-hydroxylated metabolites by the cytochrome P450 enzymes CYP3A4 and CYP2C18 . Two other metabolites have been identified in plasma: sulfide and hydroxylated sulphone
Transport and Distribution
For lansoprazole, it is known that it is approximately 97% bound in human plasma
Subcellular Localization
The prediction of subcellular localization of proteins from their amino acid sequences has a long history in bioinformatics and is still actively developing
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lansoprazole sulfide typically involves the condensation of 2-mercapto benzimidazole with 2-(chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride in the presence of sodium hydroxide. This reaction produces this compound, which can then be oxidized to form lansoprazole . The reaction conditions usually involve ambient temperature and the use of aqueous sodium hydroxide as a base .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of high-quality reagents and solvents, along with advanced purification techniques, is essential to achieve the desired quality of this compound .
Chemical Reactions Analysis
Types of Reactions
Lansoprazole sulfide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form lansoprazole using oxidizing agents such as hydrogen peroxide.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide is commonly used for the oxidation of this compound to lansoprazole.
Bases: Sodium hydroxide is used in the condensation reaction to form this compound.
Major Products Formed
The major product formed from the oxidation of this compound is lansoprazole, a proton pump inhibitor used in various medications .
Scientific Research Applications
Lansoprazole sulfide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of lansoprazole and other related compounds.
Medicine: This compound is crucial in the development of medications for treating acid-related disorders.
Industry: The compound is used in the pharmaceutical industry for the large-scale production of lansoprazole.
Comparison with Similar Compounds
Lansoprazole sulfide is similar to other intermediates used in the synthesis of proton pump inhibitors, such as omeprazole sulfide and pantoprazole sulfide. this compound is unique due to its specific structure and the presence of a trifluoroethoxy group, which contributes to the distinct properties of lansoprazole .
List of Similar Compounds
- Omeprazole sulfide
- Pantoprazole sulfide
- Rabeprazole sulfide
These compounds share similar synthetic pathways and are used in the production of their respective proton pump inhibitors .
Properties
IUPAC Name |
2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl]-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3OS/c1-10-13(20-7-6-14(10)23-9-16(17,18)19)8-24-15-21-11-4-2-3-5-12(11)22-15/h2-7H,8-9H2,1H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCHLMSUZHFPSFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CSC2=NC3=CC=CC=C3N2)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60145906 | |
Record name | Lansoprazole sulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60145906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103577-40-8 | |
Record name | Lansoprazole sulfide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103577-40-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lansoprazole sulfide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103577408 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lansoprazole sulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60145906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Benzimidazole, 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.327 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methylthio-1H-benzimidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LANSOPRAZOLE SULFIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58XP950E2T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does lansoprazole sulfide exert its anti-mycobacterial activity?
A: this compound, a metabolite of the proton pump inhibitor lansoprazole, exhibits potent activity against Mycobacterium tuberculosis. Research suggests that it targets the cytochrome bc1 complex, a crucial component of the bacterial electron transport chain [, ]. By inhibiting cytochrome bc1, this compound disrupts essential metabolic processes, ultimately leading to bacterial death.
Q2: How does the activity of this compound compare to its parent compound, lansoprazole, in the context of Mycobacterium tuberculosis?
A: Interestingly, while lansoprazole itself shows some anti-mycobacterial activity, its metabolite, this compound, exhibits significantly greater potency []. This highlights the potential of exploring metabolites for enhanced therapeutic benefits.
Q3: Beyond its anti-mycobacterial effects, does this compound demonstrate activity against other diseases?
A: Research indicates that this compound also displays promising activity against triple-negative breast cancer []. It achieves this by inhibiting the enoyl reductase component of fatty acid synthase (FASN) []. This enzyme plays a crucial role in the de novo synthesis of fatty acids, a process often upregulated in cancer cells.
Q4: Are there any known resistance mechanisms against this compound in Mycobacterium tuberculosis?
A: Studies have identified mutations in the cytochrome bc1 complex, specifically in the QcrB and QcrA subunits, that confer resistance to this compound []. Interestingly, some of these mutations also confer cross-resistance to other cytochrome bc1 inhibitors, including Q203, AX-35, and even lansoprazole itself []. This emphasizes the need for ongoing surveillance of resistance development and the exploration of novel therapeutic targets.
Q5: What is the role of Baeyer-Villiger monooxygenases in the context of this compound?
A: Baeyer-Villiger monooxygenases (BVMOs) have emerged as valuable biocatalysts for the asymmetric synthesis of chiral sulfoxides, including this compound [, , , ]. These enzymes can efficiently catalyze the oxidation of prochiral sulfides, such as this compound, into their corresponding chiral sulfoxides, offering an environmentally friendly and highly selective approach for pharmaceutical synthesis [].
Q6: Have there been efforts to improve the catalytic efficiency of BVMOs for this compound synthesis?
A: Indeed, researchers have employed directed evolution strategies, coupled with high-throughput screening methods, to enhance the activity and thermostability of BVMOs for this compound production [, ]. This has resulted in the identification of improved CbBVMO variants, showcasing the potential of protein engineering to optimize biocatalysts for industrial applications [, ].
Q7: What are the primary challenges associated with utilizing this compound as a therapeutic agent?
A: One challenge lies in achieving adequate drug levels in target tissues []. While lansoprazole is readily absorbed orally, its conversion to the active this compound metabolite seems limited within the body []. Research suggests that direct administration of this compound might be necessary to reach therapeutic concentrations, necessitating further exploration of appropriate delivery methods [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.